
4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine
Vue d'ensemble
Description
“4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, Amini et al. synthesized a compound with a similar structure to “4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” and evaluated it for anti-tubercular activity . The review by Shabalin and Camp highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of “4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” would be characterized by the presence of an imidazole ring attached to a pyridine ring via a carbon atom. The imidazole ring would contain a methyl group on one of its nitrogen atoms, and the pyridine ring would have a chlorine atom attached .Chemical Reactions Analysis
The chemical reactions involving “4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” would likely involve the imidazole and pyridine rings, given their reactivity. The review by Shabalin and Camp discusses the bonds constructed during the formation of the imidazole ring .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Specific physical and chemical properties of “4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” are not available in the search results.Applications De Recherche Scientifique
Synthesis of Bipyridine Derivatives
This compound serves as a precursor in the synthesis of bipyridine derivatives, which are crucial in various chemical reactions. The palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction utilizes this compound to produce 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with good yield . These derivatives are structurally characterized by techniques like NMR, TLC–MS, HPLC, GC–MS, and elemental analysis .
Antimicrobial Activity
Imidazole and bipyridine moieties are known for their antibacterial and antifungal activities. The combination of these two structures in compounds like 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine raises interest in their potential antimicrobial properties. Research into these properties could lead to the development of new antimicrobial agents .
Therapeutic Potential in Medicine
Imidazole-containing compounds, such as the one , have a broad range of biological activities. They are explored for their therapeutic potential in treating various conditions, including antibacterial, antifungal, anti-inflammatory, antitumor, antidiabetic, anti-allergic, and antipyretic activities .
Development of New Drugs
The imidazole core is a significant scaffold in medicinal chemistry. Its presence in natural products and medicinal agents, along with its diverse biological activities, makes it an important synthon for drug development. This compound could be used to create novel drugs with improved efficacy against diseases .
Regiocontrolled Synthesis of Substituted Imidazoles
Recent advances in chemistry highlight the importance of regiocontrolled synthesis of substituted imidazoles, where compounds like 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine play a role. These heterocycles are key components in functional molecules used in everyday applications .
Antifungal Testing
The compound has been used in antifungal tests against various fungal strains such as Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger. Its efficacy in these tests can lead to the development of new antifungal treatments .
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The future directions of research on “4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” and similar compounds would likely involve further exploration of their synthesis, properties, and potential applications in medicine and other fields .
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, which include 4-chloro-2-(1-methyl-1h-imidazol-2-yl)pyridine, have a broad range of biological activities . They are used in the development of new drugs and are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Propriétés
IUPAC Name |
4-chloro-2-(1-methylimidazol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-13-5-4-12-9(13)8-6-7(10)2-3-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXMQDPWFYARFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




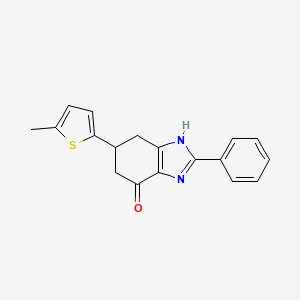
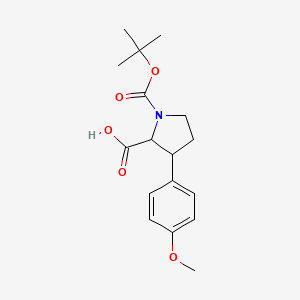
![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)
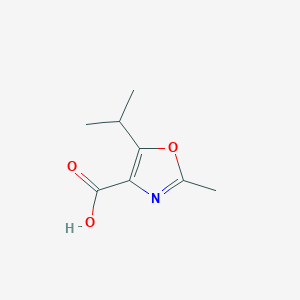
![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)
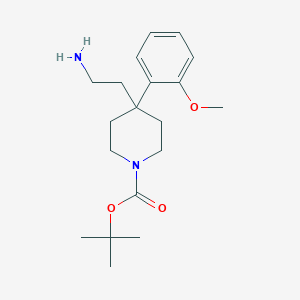
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)
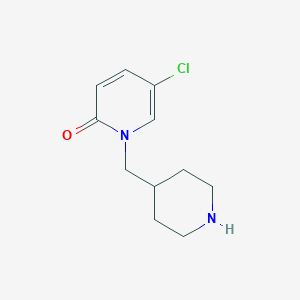
![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1469725.png)

![3-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469727.png)
![1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B1469729.png)